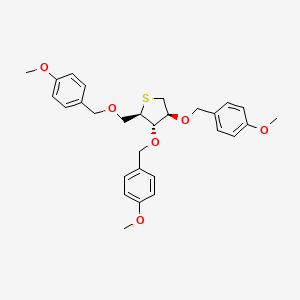
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene is a complex organic compound characterized by its tetrahydrothiophene core and multiple methoxybenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives and 4-methoxybenzyl chloride. The reaction conditions usually require the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reactions. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxybenzyl groups or the tetrahydrothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
科学研究应用
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which (2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- α-D-gluco-D-manno-6-Undeculopyranose, 2,5-anhydro-5-C-(hydroxymethyl)-6,7-bis-O-(1-oxododecyl)
Uniqueness
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene is unique due to its specific stereochemistry and the presence of multiple methoxybenzyl groups. These features confer distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
生物活性
The compound (2R,3S,4S)-3,4-bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene is a tetrahydrothiophene derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
- Molecular Formula : C29H34O6S
- Molecular Weight : 510.651 g/mol
- CAS Number : 635316-05-1
- Appearance : Off-white solid
- Melting Point : 80-83 °C
Antioxidant Activity
Research indicates that tetrahydrothiophene derivatives exhibit significant antioxidant properties. In a study evaluating various synthesized compounds, those with structural similarities to the target compound demonstrated high total antioxidant capacity (TAC), comparable to ascorbic acid. Specifically, compounds with free amino and NH groups showed enhanced hydrogen donor capacity, which is crucial for antioxidant activity .
| Compound | TAC (Ascorbic Acid = 100%) | Inhibition Rate (%) |
|---|---|---|
| Compound 1 | 95% | 30% |
| Compound 16 | 90% | 28% |
| Compound 17 | 85% | 25% |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays using RAW 264.7 macrophages revealed that certain derivatives could significantly inhibit nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. For example, one derivative exhibited an IC50 value of 12.8 µM, comparable to indomethacin .
Antimicrobial Activity
The antimicrobial efficacy of tetrahydrothiophene derivatives was assessed against various bacterial strains. Trivalent sulfonium compounds derived from tetrahydrothiophenes demonstrated comparable activity to ammonium-based amphiphiles against Gram-positive bacteria. These findings suggest that the compound may serve as a potential disinfectant or therapeutic agent against bacterial infections .
Case Study 1: Antioxidant Evaluation
A study synthesized several tetrahydrothiophene derivatives and evaluated their antioxidant activities using the phosphomolybdenum method. The results indicated that compounds containing methoxy groups significantly enhanced antioxidant activity due to their ability to donate hydrogen atoms effectively .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, researchers treated RAW 264.7 cells with the compound and measured NO production. The results showed a dose-dependent inhibition of NO synthesis, indicating the potential for these derivatives in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship of tetrahydrothiophene derivatives suggests that modifications in the methoxybenzyl groups can enhance biological activity. The presence of electron-donating groups such as methoxy increases the overall reactivity and interaction with biological targets.
属性
分子式 |
C29H34O6S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC 名称 |
(2R,3S,4S)-3,4-bis[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]thiolane |
InChI |
InChI=1S/C29H34O6S/c1-30-24-10-4-21(5-11-24)16-33-19-28-29(35-18-23-8-14-26(32-3)15-9-23)27(20-36-28)34-17-22-6-12-25(31-2)13-7-22/h4-15,27-29H,16-20H2,1-3H3/t27-,28-,29+/m1/s1 |
InChI 键 |
KWLLFYPUPOAQRZ-NLDZOOGBSA-N |
手性 SMILES |
COC1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](CS2)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC |
规范 SMILES |
COC1=CC=C(C=C1)COCC2C(C(CS2)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















